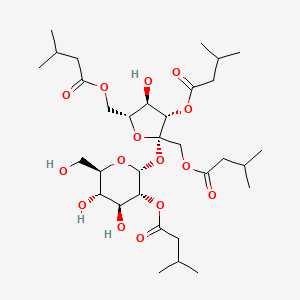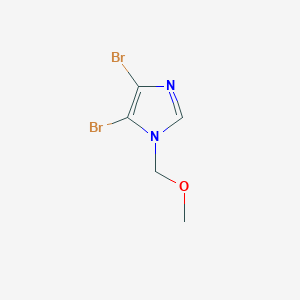
(2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol typically involves the reaction of 2’,6’-dichloro-4-fluoro-biphenyl with a suitable methanol derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, and the product is purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different biphenyl derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, such as aldehydes, carboxylic acids, and substituted biphenyls.
科学研究应用
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is used in several scientific research applications, including:
Chemistry: As a precursor for synthesizing other complex organic compounds.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
- (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid
Uniqueness
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is unique due to its specific combination of chlorine, fluorine, and methanol groups, which confer distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
[5-(2,6-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-2-1-3-11(15)13(10)8-4-5-12(16)9(6-8)7-17/h1-6,17H,7H2 |
InChI 键 |
XJNWDGDQJHUVHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)F)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)
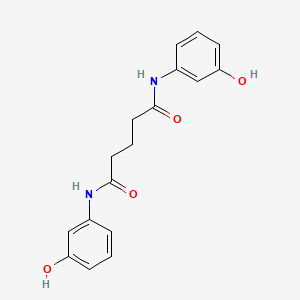

![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)
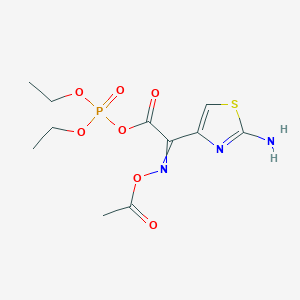
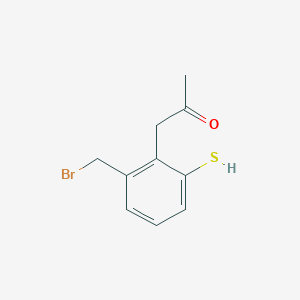
![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)




